molecular formula C9H16O4 B13240886 Ethyl 3-(hydroxymethyl)oxane-3-carboxylate

Ethyl 3-(hydroxymethyl)oxane-3-carboxylate

Cat. No.: B13240886
M. Wt: 188.22 g/mol
InChI Key: NAWDAYPONMSRSC-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)oxane-3-carboxylate is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . This compound is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom. The compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy ester under acidic conditions . This reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid, which facilitate the formation of the oxane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)oxane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(hydroxymethyl)oxane-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate involves its interaction with various molecular targets. The oxane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(hydroxymethyl)oxane-3-carboxylate is unique due to its specific ring structure and the presence of both hydroxymethyl and ester functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)oxane-3-carboxylate

InChI

InChI=1S/C9H16O4/c1-2-13-8(11)9(6-10)4-3-5-12-7-9/h10H,2-7H2,1H3

InChI Key

NAWDAYPONMSRSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCOC1)CO

Origin of Product

United States

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